

Application Notes: Immunofluorescence Staining for Histone Acetylation Using C646

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HAT p300/CBP is a critical transcriptional coactivator that acetylates histone tails, leading to a more open chromatin structure and transcriptional activation.[1] **C646** is a potent and selective small molecule inhibitor of the p300/CBP histone acetyltransferase family, with a Ki of 400 nM for p300.[2] By inhibiting p300/CBP, **C646** can modulate the acetylation status of histones and other proteins, thereby influencing various cellular processes, including cell cycle progression, apoptosis, and differentiation.[3][4] These characteristics make **C646** a valuable tool for studying the role of p300/CBP-mediated acetylation in health and disease.

Immunofluorescence (IF) is a powerful technique to visualize and quantify changes in histone acetylation at the single-cell level. This document provides detailed application notes and protocols for the immunofluorescent staining of histone acetylation following treatment with **C646**.

Mechanism of Action of C646

C646 competitively inhibits the histone acetyltransferase activity of p300/CBP.[2] This inhibition leads to a decrease in the acetylation of histone H3 and H4 at various lysine residues, such as



H3K9, H3K18, and H3K27.[5] Reduced histone acetylation results in a more condensed chromatin state, which is generally associated with transcriptional repression.

Data Presentation: Quantitative Analysis of Histone Acetylation

The following tables summarize the quantitative effects of **C646** on histone acetylation levels, as determined by immunofluorescence and western blot analyses in various cell lines.

Table 1: Quantitative Immunofluorescence Analysis of Histone H3K9 Acetylation

Cell Line	Treatment	Concentrati on	Incubation Time	Change in H3K9ac Fluorescen ce Intensity	Reference
Goat Adipose- Derived Stem Cells (gADSCs)	C646	40 μΜ	24 hours	Increased	[4]

Note: In this specific study, **C646** treatment led to an unexpected increase in H3K9 acetylation, which the authors suggest may be due to the upregulation of other HATs like TIP60 and PCAF as a compensatory mechanism.[4]

Table 2: Quantitative Western Blot Analysis of Histone H3 Acetylation



Cell Line	Treatment	Concentrati on	Incubation Time	Change in Acetylation Level	Reference
Kasumi-1 (AML)	C646	10 μΜ	24 hours	Decreased global H3 acetylation	[3]
SKNO-1 (AML)	C646	10 μΜ	24 hours	Decreased global H3 acetylation	[3]
PSN1 (Pancreatic Cancer)	C646	10-50 μΜ	Not specified	Dose- dependent decrease in H3K9ac, H3K18ac, H3K27ac	[5]
MIAPaCa2 (Pancreatic Cancer)	C646	10-50 μΜ	Not specified	Dose- dependent decrease in H3K9ac, H3K18ac, H3K27ac	[5]
RAW264.7 (Murine Macrophages)	C646	30 μΜ	6 hours	Increased acetylation on H3 residues 18-26	[6]

Note: The study on RAW264.7 cells showed a counterintuitive increase in acetylation at specific H3 residues, suggesting that the effects of **C646** can be cell-type and context-specific. [6]

Experimental Protocols



Protocol 1: Immunofluorescence Staining of Acetylated Histones in Cultured Cells Treated with C646

This protocol provides a step-by-step guide for the immunofluorescent staining of acetylated histones in mammalian cells following treatment with the p300/CBP inhibitor **C646**.

Materials:

- Mammalian cells of interest
- Cell culture medium and supplements
- Glass coverslips or imaging-compatible plates
- C646 (p300/CBP inhibitor)
- Dimethyl sulfoxide (DMSO) for C646 stock solution
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
- Primary antibody against specific acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27))
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

Procedure:



· Cell Culture and Treatment:

- Seed cells onto glass coverslips or in imaging-compatible plates at an appropriate density to reach 50-70% confluency at the time of staining.
- Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
- \circ Prepare a stock solution of **C646** in DMSO. Dilute the **C646** stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 μ M). Also, prepare a vehicle control with the same concentration of DMSO.
- Remove the old medium from the cells and add the medium containing **C646** or the vehicle control.
- Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

Fixation:

- · Carefully aspirate the culture medium.
- Wash the cells twice with PBS.
- Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

- Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

Blocking:

 Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.



• Primary Antibody Incubation:

- Dilute the primary antibody against the acetylated histone of interest in the blocking buffer according to the manufacturer's recommendations.
- Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
- Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - The next day, wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
 protected from light.
- Nuclear Counterstaining:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
 - Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
- · Mounting and Imaging:
 - Mount the coverslips onto glass slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 2: Quantitative Image Analysis

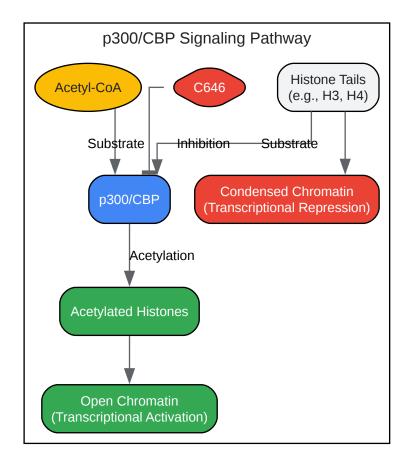
Image Acquisition:



- Capture images using consistent settings (e.g., exposure time, gain, laser power) for all samples within an experiment to ensure comparability.
- Acquire images for the DAPI channel (nuclei) and the channel corresponding to the acetylated histone staining.
- Image Analysis using ImageJ/Fiji or similar software:
 - Open the captured images.
 - Use the DAPI channel to define the regions of interest (ROIs), which correspond to the individual nuclei.
 - Measure the mean fluorescence intensity of the acetylated histone signal within each ROI.
 - Correct for background fluorescence by measuring the mean intensity of a background region and subtracting it from the nuclear intensity values.
 - Calculate the average corrected total cell fluorescence (CTCF) for each condition (CTCF =
 Integrated Density (Area of selected cell × Mean fluorescence of background readings)).
 - Perform statistical analysis to determine the significance of any observed changes in fluorescence intensity between the control and C646-treated groups.

Mandatory Visualizations

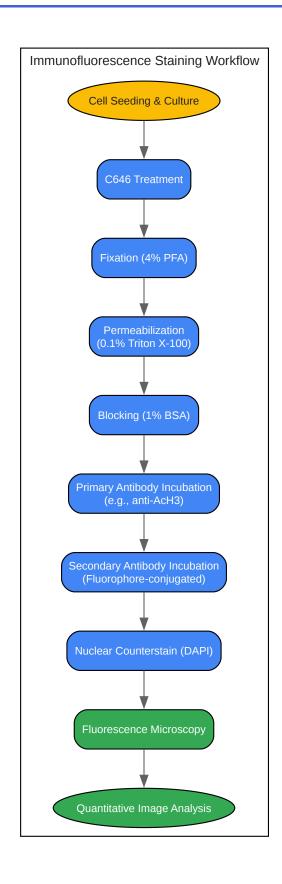




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Caption: p300/CBP-mediated histone acetylation and its inhibition by C646.





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Caption: Experimental workflow for immunofluorescence staining of histone acetylation.



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